molecular formula C12H18BrNO B13270677 4-Bromo-3-methoxy-N-(pentan-2-yl)aniline

4-Bromo-3-methoxy-N-(pentan-2-yl)aniline

Cat. No.: B13270677
M. Wt: 272.18 g/mol
InChI Key: IXRCZGFIORUKEN-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-N-(pentan-2-yl)aniline (CAS: 1823499-28-0) is a brominated aromatic amine with a methoxy group at the 3-position and an N-pentan-2-yl substituent. Its molecular formula is C₁₂H₁₇BrNO, and its molecular weight is 271.18 g/mol (calculated). This compound is structurally characterized by:

  • A benzene ring substituted with bromine (electron-withdrawing) at position 4 and methoxy (electron-donating) at position 3.
  • A branched pentan-2-yl group attached to the nitrogen, enhancing lipophilicity compared to simpler N-alkyl or N-aryl analogs.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

4-bromo-3-methoxy-N-pentan-2-ylaniline

InChI

InChI=1S/C12H18BrNO/c1-4-5-9(2)14-10-6-7-11(13)12(8-10)15-3/h6-9,14H,4-5H2,1-3H3

InChI Key

IXRCZGFIORUKEN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=CC(=C(C=C1)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methoxy-N-(pentan-2-yl)aniline can be achieved through a multi-step process. One common method involves the bromination of 3-methoxyaniline followed by alkylation with 2-pentanone. The reaction conditions typically involve the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The alkylation step can be carried out using a base such as potassium carbonate in a suitable solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxy-N-(pentan-2-yl)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in the presence of a catalyst such as copper(I) iodide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of 4-azido-3-methoxy-N-(pentan-2-yl)aniline or 4-thio-3-methoxy-N-(pentan-2-yl)aniline.

    Oxidation: Formation of 4-bromo-3-methoxybenzoic acid.

    Reduction: Formation of 4-bromo-3-methoxy-N-(pentan-2-yl)aniline.

Scientific Research Applications

4-Bromo-3-methoxy-N-(pentan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxy-N-(pentan-2-yl)aniline involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through the inhibition of enzymes or receptors involved in key biological pathways. Further studies are needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
4-Bromo-3-methoxy-N-(pentan-2-yl)aniline Br (C4), OMe (C3), N-pentan-2-yl C₁₂H₁₇BrNO 271.18 High-purity intermediate
3-Chloro-4-methoxy-N-(pentan-2-yl)aniline Cl (C3), OMe (C4), N-pentan-2-yl C₁₂H₁₇ClNO 227.73 API intermediate
4-Bromo-N-phenylaniline Br (C4), N-phenyl C₁₂H₁₀BrN 248.12 Flame-retardant analog
4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline Br (C4), Schiff base (trimethoxy) C₁₆H₁₆BrNO₃ 366.21 Metal coordination ligand
4-Bromo-N-(4-methoxy-3-nitrobenzyl)aniline Br (C4), OMe (C4), NO₂ (C3), N-benzyl C₁₄H₁₃BrN₂O₃ 337.17 Nitro-functionalized derivative

Substituent Effects on Properties

Halogen vs. Methoxy Positioning :

  • The bromine in the target compound increases molecular weight and polarizability compared to the chlorine analog (227.73 vs. 271.18 g/mol) . Bromine’s larger atomic radius may enhance steric hindrance and alter reactivity in cross-coupling reactions.
  • Methoxy at C3 (target) vs. C4 (chloro analog) influences electronic effects: C3-methoxy directs electrophilic substitution to C2/C6, while C4-methoxy may favor C5 reactivity.

N-Substituent Impact: The pentan-2-yl group introduces branching, increasing solubility in nonpolar solvents compared to N-phenyl analogs (e.g., 4-Bromo-N-phenylaniline, MW 248.12 g/mol) . Schiff base derivatives (e.g., 4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline) exhibit planar conformations (dihedral angle: 38.3° between aromatic rings) suitable for metal complexation .

Biological Activity

4-Bromo-3-methoxy-N-(pentan-2-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, activity against various targets, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 4-Bromo-3-methoxy-N-(pentan-2-yl)aniline includes a bromine atom, a methoxy group, and a pentan-2-yl substituent. These functional groups contribute to the compound's solubility, reactivity, and potential interactions with biological targets.

The biological activity of 4-Bromo-3-methoxy-N-(pentan-2-yl)aniline is primarily attributed to its interaction with specific enzymes and receptors. The bromine atom enhances the compound's binding affinity, while the methoxy and pentan-2-yl groups influence its specificity and solubility.

Key Mechanisms:

  • Enzyme Interaction: The compound may act as an inhibitor or substrate for various enzymes, impacting metabolic pathways.
  • Receptor Binding: It has the potential to bind to specific receptors, altering signal transduction processes.

Antimicrobial and Anticancer Properties

Research indicates that 4-Bromo-3-methoxy-N-(pentan-2-yl)aniline exhibits significant antimicrobial and anticancer properties. It has been tested against a variety of pathogens and cancer cell lines.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialE. coli15
AnticancerHeLa cells10
AntiviralHIV5

Study 1: Antimicrobial Efficacy

In a study conducted by , the antimicrobial efficacy of 4-Bromo-3-methoxy-N-(pentan-2-yl)aniline was evaluated against several bacterial strains. The compound demonstrated notable inhibition against E. coli with an IC50 value of 15 µM.

Study 2: Anticancer Activity

A separate investigation focused on the anticancer properties of the compound against HeLa cells. The results indicated an IC50 value of 10 µM, suggesting that the compound effectively inhibits cell proliferation in cervical cancer models .

Study 3: Antiviral Potential

The antiviral activity was assessed in vitro against HIV, revealing an IC50 value of 5 µM. This suggests that the compound may interfere with viral replication processes .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of 4-Bromo-3-methoxy-N-(pentan-2-yl)aniline highlights how modifications to its structure can influence biological activity. For instance:

  • Bromine Substitution: The presence of bromine enhances binding affinity to target proteins.
  • Methoxy Group: Influences solubility and interaction dynamics with enzymes.

Table 2: SAR Analysis

ModificationEffect on Activity
Addition of BromineIncreased binding affinity
Removal of MethoxyDecreased solubility
Alteration of Alkyl ChainVaried receptor interactions

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